molecular formula C14H13NO3S2 B4181580 METHYL 3-{[2-(PHENYLSULFANYL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE

METHYL 3-{[2-(PHENYLSULFANYL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE

Cat. No.: B4181580
M. Wt: 307.4 g/mol
InChI Key: UMRHYDBDVRJOIR-UHFFFAOYSA-N
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Description

Methyl 3-{[(phenylthio)acetyl]amino}-2-thiophenecarboxylate is an organic compound with a complex structure that includes a thiophene ring, an ester group, and a phenylthioacetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[2-(PHENYLSULFANYL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves multiple steps. One common method starts with the preparation of methyl 3-amino-2-thiophenecarboxylate, which is then reacted with phenylthioacetyl chloride in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(phenylthio)acetyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and phenylthio group can be oxidized under appropriate conditions.

    Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols and amines.

Scientific Research Applications

Methyl 3-{[(phenylthio)acetyl]amino}-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which METHYL 3-{[2-(PHENYLSULFANYL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE exerts its effects involves interactions with various molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The ester and amide groups can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-2-thiophenecarboxylate: A precursor in the synthesis of the target compound.

    Methyl 4-methyl-3-{[(propylamino)acetyl]amino}-2-thiophenecarboxylate: A related compound with a similar structure but different substituents.

Uniqueness

Methyl 3-{[(phenylthio)acetyl]amino}-2-thiophenecarboxylate is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 3-[(2-phenylsulfanylacetyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S2/c1-18-14(17)13-11(7-8-19-13)15-12(16)9-20-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRHYDBDVRJOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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